2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is a chemical compound with the molecular formula and a molar mass of approximately 406.78 g/mol. This compound is classified as a bis(dichlorophosphate), which means it contains two dichlorophosphate groups attached to a central 2,2-bis(chloromethyl)propane-1,3-diyl moiety. The presence of multiple chlorine atoms contributes to its potential applications as a flame retardant and in various industrial processes .
The synthesis of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves:
This compound finds applications primarily in:
Interaction studies of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) with biological systems are crucial for understanding its safety profile. Preliminary studies suggest potential interactions with cellular membranes and enzymes involved in metabolic pathways. Further research is needed to elucidate its full interaction mechanisms and implications for human health and environmental safety .
Several compounds share structural similarities with 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate). Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | Three chloroethyl groups; used as a flame retardant. |
1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | Contains fewer chlorine atoms; less complex structure. |
Bis(2-chloroethyl) phosphonate | C8H14Cl2O4P | Two chloroethyl groups; used in agriculture. |
Phosphorodichloridic acid derivatives | Varies | More reactive due to free acid functionalities. |
The unique aspect of 2,2-bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) lies in its dual dichlorophosphate structure combined with chlorinated alkyl groups, which may enhance its effectiveness as a flame retardant compared to others .